3-bromo-N-(2,3-dihydroxypropyl)benzenesulfonamide
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Overview
Description
3-bromo-N-(2,3-dihydroxypropyl)benzenesulfonamide is a chemical compound with the molecular formula C9H12BrNO4S and a molecular weight of 310.16 g/mol . This compound belongs to the class of sulfonamides, which are known for their wide range of biological activities, including antibacterial, antitumor, and antiviral properties .
Preparation Methods
The synthesis of 3-bromo-N-(2,3-dihydroxypropyl)benzenesulfonamide typically involves the amidation reaction. The starting materials include 3-bromobenzenesulfonyl chloride and 2,3-dihydroxypropylamine. The reaction is carried out in the presence of a base, such as triethylamine, under controlled temperature conditions . The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
3-bromo-N-(2,3-dihydroxypropyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-bromo-N-(2,3-dihydroxypropyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it useful in the development of new antibiotics.
Medicine: Research has shown that sulfonamide derivatives have potential anticancer and antiviral activities.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2,3-dihydroxypropyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group inhibits the activity of enzymes such as dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial growth and replication. Additionally, the compound’s bromine atom can participate in halogen bonding, enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
3-bromo-N-(2,3-dihydroxypropyl)benzenesulfonamide can be compared with other sulfonamide derivatives, such as:
3-bromobenzenesulfonamide: Lacks the dihydroxypropyl group, making it less hydrophilic and potentially less bioavailable.
3-bromo-N-ethylbenzenesulfonamide: Contains an ethyl group instead of the dihydroxypropyl group, which may affect its solubility and reactivity.
The presence of the dihydroxypropyl group in this compound enhances its hydrophilicity and potential interactions with biological targets, making it unique among similar compounds .
Properties
Molecular Formula |
C9H12BrNO4S |
---|---|
Molecular Weight |
310.17 g/mol |
IUPAC Name |
3-bromo-N-(2,3-dihydroxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C9H12BrNO4S/c10-7-2-1-3-9(4-7)16(14,15)11-5-8(13)6-12/h1-4,8,11-13H,5-6H2 |
InChI Key |
WUTHLXZKQBJWEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)NCC(CO)O |
Origin of Product |
United States |
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